molecular formula C8H12Cl2N4 B1457709 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride CAS No. 66522-30-3

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Cat. No. B1457709
CAS RN: 66522-30-3
M. Wt: 235.11 g/mol
InChI Key: HMUDATPZGUJRMP-UHFFFAOYSA-N
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Description

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, a heterocyclic compound that contains nitrogen atoms .


Synthesis Analysis

The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and its derivatives often involves multi-step procedures . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(piperazin-1-yl)pyrazine” is characterized by the presence of a pyrazine ring and a piperazine ring . The molecular formula is C8H11ClN4 and it has a molecular weight of 198.653 .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-3-(piperazin-1-yl)pyrazine” are complex and can involve multiple steps . For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved a series of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(piperazin-1-yl)pyrazine” include a density of 1.3±0.1 g/cm3, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . The compound is also characterized by a LogP value of 1.04, indicating its lipophilicity .

Scientific Research Applications

Pyrazine Derivatives in Drug Discovery

Pyrazine derivatives, including 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride, have shown diverse pharmacological properties, making them subjects of increasing interest in drug discovery. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral effects. This has encouraged further studies aimed at rationalizing the biological activities found in order to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Piperazine Derivatives in Therapeutics

Piperazine derivatives, as part of the structural frame of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride, are significant in the rational design of drugs across various therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamics of the resulting molecules, indicating a flexible building block in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Role in DPP IV Inhibitors Development

The compound's relevance extends to its potential role in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, which are important in the treatment of type 2 diabetes mellitus. Research in finding new DPP IV inhibitors is intense due to the clinical need for molecules that inhibit GLP-1 and GIP degradation by DPP IV without affecting the protease activity in other substrates or disturbing DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Potential in High Energy Density Materials

Interestingly, the structural features of pyrazine derivatives, including 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride, find applications beyond pharmacology into high energy density materials (HEDM). These materials are crucial in propellants and explosives, where the nitro- and azo- substituted pyrazines show promising performance in terms of energy content and stability. The exploration of these compounds in HEDM research indicates a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Future Directions

The future directions for research on “2-Chloro-3-(piperazin-1-yl)pyrazine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have been evaluated for their anti-tubercular activity , suggesting potential uses in medical and pharmaceutical research.

properties

IUPAC Name

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDATPZGUJRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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